molecular formula C19H22N6O3 B14972305 3-[4-(2-Nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(2-Nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B14972305
M. Wt: 382.4 g/mol
InChI Key: UTAWYXMGEBRWIH-UHFFFAOYSA-N
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Description

3-[4-(2-Nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a heterocyclic compound that features both piperazine and pyridazine moieties

Preparation Methods

The synthesis of 3-[4-(2-Nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step procedures. The synthetic route often begins with the preparation of the piperazine and pyridazine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

3-[4-(2-Nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or pyridazine rings, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other piperazine and pyridazine derivatives. What sets 3-[4-(2-Nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine apart is its unique combination of these two moieties, which may confer distinct biological activities and chemical properties. Some similar compounds include:

  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one

These compounds share structural similarities but may differ in their specific applications and effects.

Properties

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

(2-nitrophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H22N6O3/c26-19(15-5-1-2-6-16(15)25(27)28)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-3-4-10-22/h1-2,5-8H,3-4,9-14H2

InChI Key

UTAWYXMGEBRWIH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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